2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate 2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20430359
InChI: InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14?/m1/s1
SMILES:
Molecular Formula: C14H19FO9
Molecular Weight: 350.29 g/mol

2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate

CAS No.:

Cat. No.: VC20430359

Molecular Formula: C14H19FO9

Molecular Weight: 350.29 g/mol

* For research use only. Not for human or veterinary use.

2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate -

Specification

Molecular Formula C14H19FO9
Molecular Weight 350.29 g/mol
IUPAC Name [(2R,3R,4S,5S)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate
Standard InChI InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14?/m1/s1
Standard InChI Key KIPRSJXOVDEYLX-DYPLGBCKSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-deoxy-2-fluoro-D-mannopyranose tetraacetate is C14H19FO9\text{C}_{14}\text{H}_{19}\text{FO}_{9}, with a molar mass of 366.29 g/mol. The tetraacetate protection enhances lipophilicity, facilitating membrane permeability in biological systems. Key structural features include:

  • Fluorine substitution: The electronegative fluorine at C2 alters hydrogen bonding and steric interactions, mimicking the transition state of glycosidase substrates .

  • Acetyl groups: Acetylation at positions 1, 3, 4, and 6 prevents premature hydrolysis and directs reactivity toward the anomeric center .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular weight366.29 g/mol
Melting pointNot reported
SolubilitySoluble in DCM, acetone, DMSO
StabilityHydrolysis-prone in aqueous media

Nuclear magnetic resonance (NMR) data from synthesis studies confirm the axial fluorine configuration (JFH=49.5HzJ_{F-H} = 49.5 \, \text{Hz}) and tetraacetate regiochemistry .

Synthesis and Scalability

The synthesis of 2-deoxy-2-fluoro-D-mannopyranose tetraacetate typically begins with D-mannose, proceeding through per-O-acetylation, bromination, orthoester formation, and selective hydrolysis . A representative large-scale protocol involves:

  • Per-O-acetylation: Treatment of D-mannose with acetic anhydride and iodine yields penta-O-acetyl-D-mannopyranose (85% yield) .

  • Bromination: Reacting with 30% HBr in acetic acid generates acetobromomannose.

  • Orthoester formation: Ethanol and 2,4,6-collidine facilitate 1,2-orthoester intermediates.

  • Hydrolysis: 1M HCl selectively cleaves the orthoester, yielding 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose .

  • Triflation/fluorination: Reaction with trifluoromethanesulfonic anhydride (Tf2_2O) introduces the triflate group, followed by fluorine-18 displacement for radiopharmaceutical applications .

Table 2: Synthesis Yields from D-Mannose

Recycling unreacted penta-O-acetyl-D-mannopyranose improves cost-efficiency in industrial settings .

Applications in Enzyme Inhibition and Glycosidase Studies

2-Deoxy-2-fluoro-D-mannopyranose tetraacetate is a key precursor for 2-deoxy-2-fluoro-D-mannose, a mechanism-based inactivator of β-glycosidases. The fluorine atom stabilizes the oxocarbenium ion transition state, enabling covalent bond formation with catalytic residues .

β-Glycosidase Inactivation Mechanism

  • Transition state mimicry: The planar C1–C2 bond in the fluorinated sugar resembles the oxocarbenium ion intermediate .

  • Covalent adduct formation: Nucleophilic attack by the enzyme’s active-site glutamate on C1 forms a stable glycosyl-enzyme complex .

Table 3: Enzyme Kinetic Parameters (Yeast Hexokinase)

SubstrateKmK_m (mM)VmaxV_{max} (μmol/min/mg)
D-Glucose0.1512.4
2-Deoxy-2-fluoro-D-mannose0.1810.9
3-Deoxy-3-fluoro-D-glucose800.3

Data adapted from Bessel et al. (1972) demonstrate that fluorination at C2 preserves substrate binding affinity, unlike modifications at C3 or C4 .

Role in Radiopharmaceutical Development

Fluorine-18 derivatives of this compound enable PET imaging of glycosidase activity in tumors and infections. The tetraacetate acts as a radiolabeling precursor, with in vivo hydrolysis revealing the bioactive 2-deoxy-2-fluoro-D-mannose .

Synthesis of 2-Deoxy-2-[18F]fluoro-L-Rhamnose

  • Radiolabeling: Nucleophilic displacement of the triflate group with [18F]fluoride in acetonitrile (65°C, 10 min) achieves 70–85% incorporation .

  • Deprotection: Acidic hydrolysis removes acetyl groups, yielding the radiotracer in 27% radiochemical yield (RCY) .

Table 4: Biodistribution in Murine Models

OrganUptake (%ID/g at 60 min)
Blood0.12 ± 0.03
Liver0.45 ± 0.12
Kidneys8.21 ± 1.34
Bone0.08 ± 0.01

Rapid renal clearance and minimal bone uptake confirm metabolic stability, making it suitable for imaging bacterial infections .

Recent Advances and Future Directions

Recent studies exploit the tetraacetate’s stability to develop:

  • Tunable glycosidase probes: Modifying the aglycon moiety alters inactivation kinetics, enabling isoform-specific inhibitors .

  • Dual-modality agents: Conjugation with near-infrared dyes permits simultaneous PET/fluorescence imaging of glycosidase activity in tumors .

Challenges remain in optimizing blood-brain barrier penetration for neuroinfection imaging and reducing synthesis costs via flow chemistry .

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